N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like ammonia monooxygenase by chelating essential metal ions required for enzyme activity . This inhibition can lead to reduced nitrification in soil, making it useful as a nitrification inhibitor in agriculture.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
1,3-Dimethylpyrazole: Another pyrazole derivative with similar structural features.
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine: A related compound used in coordination chemistry.
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine is unique due to its dual pyrazole ring structure, which provides enhanced stability and reactivity. Its ability to form stable metal complexes and inhibit specific enzymes makes it valuable in both industrial and biological applications.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-11(16(4)13-8)12-6-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
NGMDPJQAJCGJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CN(N=C2C)C)C.Cl |
Origin of Product |
United States |
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